molecular formula C5H7N3O B3211127 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1083274-37-6

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B3211127
CAS RN: 1083274-37-6
M. Wt: 125.13 g/mol
InChI Key: QABPKWJMGRCUIB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde (DMTCA) is a synthetic compound that belongs to the family of 1,2,3-triazoles. It is a versatile building block that is widely used in the synthesis of various organic compounds, including drugs, agrochemicals, and materials. DMTCA has gained significant attention in recent years due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including 1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles are also used in supramolecular chemistry . Their aromatic character and strong dipole moment contribute to their wide range of applications in this field .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Fluorescent Imaging

1,2,3-Triazoles have found applications in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

properties

IUPAC Name

1,5-dimethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-9)6-7-8(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABPKWJMGRCUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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